2-[(Pyridin-4-yl)methyl]-1H-indole
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Overview
Description
2-[(Pyridin-4-yl)methyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyridine ring attached to the indole moiety via a methylene bridge, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methyl]-1H-indole typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Reduction: The intermediate is reduced using sodium and ammonium chloride in ethanol solution to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-4-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
3-alkylindoles: Compounds containing an indole moiety with an alkyl chain at the 3-position.
Pyridinylmethyl derivatives: Compounds with a pyridine ring attached via a methylene bridge.
Uniqueness: 2-[(Pyridin-4-yl)methyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the indole and pyridine rings makes it a versatile compound for various applications.
Properties
CAS No. |
38072-83-2 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-12(3-1)10-13(16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2 |
InChI Key |
XQCCGYGXBKSCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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